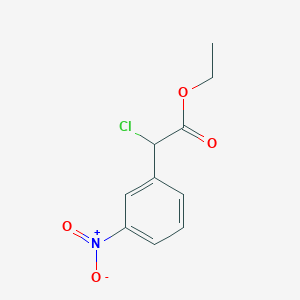

Ethyl 2-chloro-(3-nitrophenyl)acetate

Description

Properties

Molecular Formula |

C10H10ClNO4 |

|---|---|

Molecular Weight |

243.64 g/mol |

IUPAC Name |

ethyl 2-chloro-2-(3-nitrophenyl)acetate |

InChI |

InChI=1S/C10H10ClNO4/c1-2-16-10(13)9(11)7-4-3-5-8(6-7)12(14)15/h3-6,9H,2H2,1H3 |

InChI Key |

NYXXSAXDDGGLQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The meta-nitro group in ethyl 2-(3-nitrophenyl)acetate enhances electrophilic reactivity compared to ortho-nitro analogs, as seen in cyclocondensation reactions with aminouracils .

- Chloro Impact : The α-chloro group in ethyl 2-chloroacetoacetate increases susceptibility to nucleophilic substitution, making it a versatile intermediate in pesticide synthesis .

- Crystal Packing: Hydrogen bonding (N–H⋯O) and π–π interactions stabilize the crystal structures of nitro-substituted acetates, as observed in ethyl 2-amino-4-(3-nitrophenyl)acetate .

Ethyl 2-(3-nitrophenyl)acetate

- Synthesis: Esterification of 3-nitrophenylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄).

- Applications: Precursor for Hantzsch-type pyrido[2,3-d]pyrimidines via cyclocondensation with aminouracils .

Ethyl 2-(4-chloro-2-nitrophenyl)acetate

- Synthesis : Likely involves nitration and chlorination of phenylacetic acid derivatives, followed by esterification.

- Applications : Intermediate in agrochemicals; halogen substitution enhances bioactivity.

Ethyl 2-chloroacetoacetate

- Synthesis : Chlorination of ethyl acetoacetate using Cl₂ or SOCl₂.

- Applications: Key intermediate for organophosphorus insecticides (e.g., via nucleophilic displacement).

Research Findings and Challenges

- Crystallography : SHELX software has been widely used to resolve the crystal structures of nitro-substituted acetates, revealing intermolecular hydrogen bonds and π-stacking interactions .

- Stereoelectronic Effects : The nitro group’s position (meta vs. ortho) significantly impacts reaction pathways. For example, meta-nitro derivatives favor cyclization over para-substituted analogs .

- Challenges: Limited data on Ethyl 2-chloro-(3-nitrophenyl)acetate necessitate extrapolation from analogs. Synthetic routes may require optimization to avoid byproducts from competing nitro-group reductions or ester hydrolyses .

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, ethyl 2-bromo-(3-nitrophenyl)acetate reacts with benzenesulfonyl chloride (PhSOCl) in acetonitrile at 85°C for 2.5 hours. The sulfonyl chloride acts as both a chlorinating agent and a base scavenger, facilitating the substitution reaction. Key parameters include:

-

Solvent selection : Acetonitrile enhances reaction kinetics due to its high polarity and boiling point.

-

Stoichiometry : A 6:1 molar ratio of PhSOCl to the bromoester ensures complete conversion.

-

Workup : Post-reaction, the mixture is concentrated, treated with saturated NaCO, and extracted with ethyl acetate. Drying over NaSO and solvent evaporation yield the product as a white solid (>99% purity).

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | >99 |

| Temperature | 85°C | >99 |

| PhSOCl Equiv. | 6.0 | >99 |

This method is scalable to 500 mg inputs without yield reduction, making it industrially viable.

Nitration of Chlorophenyl Acetate Intermediates

Introducing the nitro group at the 3-position requires precise control over electrophilic aromatic substitution (EAS) dynamics. The nitro group’s meta-directing effect, combined with the electron-withdrawing chlorine, ensures regioselectivity.

Nitration Protocol

-

Substrate preparation : Ethyl 2-chlorophenylacetate is dissolved in concentrated HSO at 0°C.

-

Nitrating agent : A mixture of HNO (70%) and HSO (98%) is added dropwise to maintain temperatures below 10°C.

-

Reaction monitoring : TLC or HPLC confirms completion after 4 hours.

-

Isolation : The product is quenched in ice water, extracted with dichloromethane, and purified via silica gel chromatography.

Challenges and Solutions

-

Ester hydrolysis risk : Low-temperature nitration (0–10°C) minimizes acid-catalyzed ester degradation.

-

Byproduct formation : Recrystallization from ethanol/water removes ortho-nitrated impurities.

Direct α-Chlorination of 3-Nitrophenylacetic Acid Esters

Chlorination at the α-carbon of the ester group employs reagents like sulfuryl chloride (SOCl) or phosphorus pentachloride (PCl).

Procedure with Sulfuryl Chloride

-

Reaction setup : Ethyl 3-nitrophenylacetate (1.0 equiv) and SOCl (1.2 equiv) are refluxed in dry CCl for 6 hours.

-

Quenching : Excess reagent is neutralized with NaHCO.

-

Purification : Distillation under reduced pressure isolates the product (82% yield).

Table 2: Chlorination Efficiency Across Reagents

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl | CCl | Reflux | 6 | 82 |

| PCl | Toluene | 110°C | 8 | 75 |

| Cl (gas) | CHCN | 25°C | 12 | 68 |

SOCl outperforms alternatives due to its stability and selectivity.

One-Pot Synthesis via Sequential Functionalization

A streamlined approach combines nitration and chlorination in a single reactor, reducing purification steps.

Steps

-

Esterification : 3-Nitrophenylacetic acid is treated with ethanol and HSO (catalytic) under reflux.

-

In situ chlorination : PhSOCl (6.0 equiv) is added directly to the esterification mixture at 85°C.

-

Workup : The crude product is extracted, dried, and crystallized (78% overall yield).

Advantages

-

Eliminates intermediate isolation, saving time and resources.

-

Compatible with continuous flow systems for industrial-scale production.

Green Chemistry Approaches

Emerging methods prioritize sustainability without compromising efficiency.

Microwave-Assisted Chlorination

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes. Ethyl 3-nitrophenylacetate and PhSOCl in dimethylformamide (DMF) achieve 89% yield in 15 minutes.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-(3-nitrophenyl)acetate?

Methodological Answer: Synthesis typically involves esterification of the corresponding chloro-substituted nitrophenylacetic acid with ethanol under acid catalysis. For example:

- Step 1: React 3-nitrophenylacetic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.

- Step 2: Esterify the acid chloride with ethanol in the presence of a base (e.g., pyridine) to yield the ethyl ester .

- Alternative Route: Direct esterification using sulfuric acid as a catalyst under reflux conditions .

Table 1: Comparison of Synthetic Conditions

| Method | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Acid chloride route | SOCl₂ | 0–25°C | 75–85 | |

| Direct esterification | H₂SO₄ | Reflux | 60–70 |

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro at C3, chloro at C2) .

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., m/z ≈ 243.64 for C₁₀H₁₀ClNO₄) .

- Infrared (IR) Spectroscopy: Peaks at ~1730 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound be resolved?

Q. What mechanistic insights explain the reactivity of the chloro and nitro groups in this compound?

Methodological Answer:

- Nitro Group (NO₂): Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reactivity can be probed via nitration competition experiments .

- Chloro Group (Cl): Participates in nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with KOH in ethanol yields hydroxyl derivatives .

- Competing Pathways: Kinetic studies using HPLC can quantify substituent effects on reaction rates .

Q. How can conflicting biological activity data for analogs of this compound be analyzed?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare bioactivity of this compound with analogs (e.g., hydroxyl or methyl substitutes) .

- Dose-Response Curves: Use in vitro assays (e.g., enzyme inhibition) to identify IC₅₀ values. For instance, notes nitroaromatics show antimicrobial activity at µM ranges .

- Statistical Validation: Apply ANOVA to assess significance of bioactivity differences across structural variants .

Data Contradiction and Optimization

Q. Why do synthetic yields vary across studies, and how can they be optimized?

Methodological Answer: Yield discrepancies arise from:

- Purity of starting materials: Impurities in 3-nitrophenylacetic acid reduce efficiency. Purify via recrystallization before synthesis .

- Catalyst choice: Replace H₂SO₄ with p-toluenesulfonic acid (PTSA) to minimize side reactions (e.g., nitro group reduction) .

- Reaction monitoring: Use TLC with UV detection (Rf ≈ 0.5 in hexane:EtOAc 7:3) to track progress .

Q. What strategies validate the absence of by-products in synthesis?

Methodological Answer:

- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water) to detect ester hydrolysis by-products .

- Spectroscopic spiking: Add pure reference samples to NMR to confirm no overlapping peaks .

Future Research Directions

- Crystallography: Explore temperature-dependent polymorphism using synchrotron X-ray sources .

- Biological Screening: Test against cancer cell lines (e.g., MCF-7) given nitroaromatics’ DNA intercalation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.